Rozenite (Fe(SO4).4H2O)
Description
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Structure
2D Structure
Properties
IUPAC Name |
iron(2+);sulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKCYIJPXBSQGJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214738 | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20908-72-9, 64476-46-6 | |
| Record name | Ferrous sulfate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020908729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064476466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rozenite (Fe(SO4).4H2O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of the Fe So₄ H₂o System in Earth and Planetary Processes
The iron-sulfate-water (Fe-SO₄-H₂O) system is a cornerstone of numerous geochemical processes on Earth and other planets. wpmucdn.comgeoscienceworld.org On Earth, these minerals are commonly formed through the weathering and oxidation of iron sulfide (B99878) minerals like pyrite (B73398). mtu.eduusra.edu This process is particularly prevalent in environments such as acid mine drainage sites, where the exposure of sulfide ores to air and water leads to the formation of acidic, sulfate-rich solutions. cgs.gov.czuoa.gr The subsequent evaporation of these solutions can precipitate a variety of hydrated iron sulfate (B86663) minerals. cgs.gov.cz
The specific type of hydrated iron sulfate that forms is highly dependent on factors such as temperature, humidity, and the chemical composition of the surrounding environment. researchgate.netwpmucdn.com This sensitivity makes them excellent indicators of past and present environmental conditions.
On a planetary scale, the Fe-SO₄-H₂O system is of immense interest in the study of Mars. The discovery of hydrated sulfates on the Martian surface by rovers and orbiters has provided strong evidence for the historical presence of water. Minerals like Rozenite are considered candidate components of these polyhydrated sulfate deposits, and understanding their formation and stability under Martian conditions is crucial for reconstructing the planet's geological and climatic history. geoscienceworld.orgresearchgate.net
Historical Development of Academic Inquiry into Rozenite Fe So₄ ·4h₂o
Rozenite was first officially described as a new mineral in 1960, following its discovery on Ornak Mountain in the Western Tatra Mountains of Poland. wikipedia.org It was named in honor of the Polish mineralogist Zygmunt Rozen. wikipedia.orgwebmineral.commindat.org This initial discovery was a significant step in expanding the understanding of the diversity within the iron sulfate (B86663) mineral group.
Subsequent research has led to the identification of Rozenite in various geological settings across the globe. These findings have revealed its formation under a range of environmental conditions, from a post-mining alteration product to a result of natural weathering processes in sulfide-rich formations. mtu.edu The continued study of Rozenite has been advanced by the development of more sophisticated analytical techniques, allowing for more precise characterization of its crystal structure and physical properties. A notable milestone in its study was the vote by the International Mineralogical Association (IMA) in 1988 to officially recognize Rozenite as a distinct mineral species from the chemically similar but structurally different siderotil. mindat.org
Significance of Rozenite Fe So₄ ·4h₂o in Understanding Dynamic Geochemical Environments
Global Distribution and Specific Geological Contexts of Natural Formation
Rozenite is found across the globe, typically in areas disturbed by mining and as a powdery coating known as an efflorescence. wikipedia.orgarizona.edu Its formation is directly tied to the oxidation of iron sulfide (B99878) minerals like pyrite (B73398) and marcasite (B74401). ontosight.aiwikipedia.org This chemical reaction releases ferrous iron and sulfate, which then precipitate as rozenite when water is present. ontosight.ai
The mineral was first identified in 1960 on Ornak Mountain in the Tatra Mountains of Poland. wikipedia.org Since then, it has been documented in numerous locations worldwide, highlighting its formation in diverse geological settings. arizona.edu
Notable geological contexts for rozenite formation include:
Mine Environments: It is frequently found in the tunnels and on the waste rock piles of coal and metal mines. wikipedia.orgarizona.edu The exposure of sulfide minerals to air and moisture in these settings accelerates their breakdown, leading to acid mine drainage and the formation of secondary sulfate minerals like rozenite. ontosight.ai
Volcanic and Hydrothermal Areas: The acidic and sulfate-rich conditions near volcanic fumaroles and in hydrothermal systems can also lead to rozenite formation. usf.edu For instance, in the Faggeto Tondo thermal cave in Italy, rozenite formed from the evaporation of sulfate-rich hydrothermal solutions. usf.edu
Weathering of Sulfide-Rich Rocks: Rozenite can form on the surface of sulfide-bearing rocks, such as pyritic schists and coal seams, as they weather. wikipedia.orgunl.edu This process has been observed in locations like the Haughton impact structure in Canada, where the weathering of primary hydrothermal sulfides like marcasite and pyrite has produced a variety of secondary sulfates, including rozenite. nih.gov
Lacustrine Sediments: Rozenite has also been noted in lakebed sediments. wikipedia.orgusf.edu
The following interactive table provides examples of specific locations where rozenite has been documented, illustrating the variety of its geological occurrences.
| Location | Geological Context | Associated Primary Sulfide(s) |
| Ornak Mountain, Poland | Type Locality | Not specified |
| Staszic pyrite mine, Rudki, Poland | Pyrite mine | Pyrite |
| Voras Mountains, Greece | Lignitic layers in lake sediments | Pyrite, Marcasite |
| Alšar, Macedonia | Mineral deposit | Not specified |
| Cetine mine, Tuscany, Italy | Mine environment | Not specified |
| Rammelsbeck, Germany | Mine environment | Not specified |
| Oughterside coal mine, Cumbria, England | Coal mine | Not specified |
| West Mains coal mine, West Calder, Scotland | Coal mine | Not specified |
| Howcommon limestone mine, Kilmarnock, Scotland | Limestone mine | Not specified |
| Spatsum claim, British Columbia, Canada | Mine environment | Not specified |
| Goldstrike mine, Nevada, USA | Gold mine | Not specified |
| Haughton impact structure, Canada | Post-impact hydrothermal deposit | Marcasite, Pyrite |
Environmental Conditions Favoring Rozenite (Fe(SO₄)·4H₂O) Genesis in Terrestrial Settings
The formation and stability of rozenite are critically dependent on environmental factors, most notably relative humidity and temperature. As a tetrahydrate of iron(II) sulfate, its existence is in a delicate balance with other hydrated iron sulfates, particularly melanterite (FeSO₄·7H₂O) and szomolnokite (FeSO₄·H₂O).
Relative Humidity: Rozenite is stable at lower relative humidity levels than melanterite. arizona.edu The transformation from the more hydrated melanterite to rozenite occurs when the relative humidity drops below about 70-80%. arizona.edu This dehydration process is why rozenite is commonly seen as a white powdery efflorescence in dry mine tunnels or on the surface of mine waste during arid periods. wikipedia.orgarizona.edu Conversely, if humidity increases, rozenite can reabsorb water and revert to melanterite.
Temperature: Rozenite typically forms at temperatures below 21°C (70°F). wikipedia.org The interplay between temperature and humidity is crucial; at higher temperatures and very low humidity, rozenite can further dehydrate to form the monohydrate, szomolnokite.
Acidity (pH): The formation of rozenite requires acidic conditions, which keep the ferrous iron (Fe²⁺) dissolved in water. The oxidation of pyrite naturally produces sulfuric acid, lowering the pH of the surrounding water and creating an environment suitable for rozenite precipitation.
Source of Iron and Sulfate: A continuous supply of ferrous iron and sulfate from the weathering of sulfide minerals is essential for rozenite to form. ontosight.ai
Associated Mineral Assemblages and Their Interpretations in Formation Pathways
Rozenite is typically found alongside a variety of other secondary sulfate minerals. wikipedia.org The specific group of minerals present, known as the mineral assemblage, can reveal much about the chemical conditions and history of the location. unl.edunih.gov
Commonly associated minerals include:
Other Iron Sulfate Hydrates:
Melanterite (FeSO₄·7H₂O): The presence of both melanterite and rozenite is a strong indicator of fluctuating humidity levels. arizona.edu
Szomolnokite (FeSO₄·H₂O): Finding szomolnokite with rozenite points to very dry conditions. nih.gov
Copiapite (Fe²⁺Fe³⁺₄(SO₄)₆(OH)₂·20H₂O): This mineral contains both ferrous (Fe²⁺) and ferric (Fe³⁺) iron, indicating that oxidation is actively occurring. nih.govmindat.org
Jarosite (KFe³⁺₃(SO₄)₂(OH)₆): The formation of this ferric sulfate suggests oxidizing and acidic conditions, with potassium available from the breakdown of other minerals. wikipedia.orgnih.gov
Other Sulfate Minerals:
Gypsum (CaSO₄·2H₂O): Forms when the acidic sulfate solutions react with calcium-bearing minerals, suggesting some neutralization of the acid. wikipedia.org
Epsomite (MgSO₄·7H₂O): Its presence indicates that magnesium-bearing rocks are also being weathered. wikipedia.org
Halotrichite (Fe²⁺Al₂(SO₄)₄·22H₂O): This mineral points to the presence of aluminum, likely from the weathering of clay minerals or feldspars. unl.edu
The arrangement of these minerals can map out the formation pathways. For example, in a study of a pyrrhotite-dominated deposit, melanterite formed on the rock face and subsequently dehydrated to rozenite, which then accumulated in piles with copiapite and halotrichite. researchgate.netgeoscienceworld.org
Evolution of Secondary Sulfate Mineral Suites Involving Rozenite (Fe(SO₄)·4H₂O)
The collection of secondary sulfate minerals at a site is dynamic and changes over time with environmental shifts. researchgate.net Rozenite is a key player in this evolving system, which is governed by cycles of hydration, dehydration, and oxidation.
Seasonal Changes: In climates with distinct wet and dry seasons, the mineral suite can change cyclically. Melanterite may be more common during wet periods, while rozenite and szomolnokite dominate during dry spells. arizona.edu These less hydrated minerals can then rehydrate when conditions become wetter.
Long-Term Evolution: Over longer periods, the initial suite of ferrous sulfate minerals like rozenite and melanterite will gradually give way to ferric sulfates as oxidation continues. researchgate.net Minerals like copiapite and jarosite become more prevalent. nih.govresearchgate.net The ultimate end products of this weathering process are often stable iron oxides such as goethite and hematite (B75146), as the sulfate is eventually washed away. nih.gov
Theoretical Frameworks for Hydrated Sulfate Mineral Precipitation
The formation of hydrated sulfate minerals like Rozenite from aqueous solutions is fundamentally governed by principles of thermodynamics and kinetics. Precipitation is initiated when a solution becomes supersaturated with respect to a specific mineral phase, meaning the concentration of its constituent ions exceeds the equilibrium solubility product. semineral.es The process of forming a solid crystal from a supersaturated solution involves two primary stages: nucleation and crystal growth. semineral.es
Classical nucleation theory posits that the initial formation of a solid phase occurs through the stochastic collision of ions or molecules in solution, leading to the formation of small, unstable clusters. d-nb.info Once a cluster reaches a critical size—the critical nucleus—it becomes thermodynamically stable and can proceed to grow. d-nb.info The energy barrier to forming this critical nucleus must be overcome for precipitation to occur.
Crystal growth proceeds after stable nuclei have formed, through the continuous addition of monomers (ions or molecules) to the crystal lattice. semineral.es This is a dynamic process where atoms or molecules precipitate out of the solution and dissolve back into it, with the net direction depending on the solution's saturation state. semineral.es In highly saline and acidic environments, such as those where Rozenite often forms, the high ionic strength significantly affects ion activities and can deviate from ideal behavior, a factor that must be considered in thermodynamic models. semineral.escsic.es The balance between nucleation and growth rates dictates the final size and number of the crystals; rapid nucleation relative to growth results in many small crystals, while the opposite leads to fewer, larger crystals. semineral.es
Experimental Simulations of Rozenite (FeSO₄)·4H₂O Formation from Aqueous Systems
The synthesis of Rozenite in laboratory settings has been achieved primarily through two methods: the controlled dehydration of a precursor and direct crystallization from aqueous solutions under specific environmental conditions.
Direct crystallization from aqueous iron(II) sulfate solutions requires careful control of temperature and relative humidity to favor the formation of the tetrahydrate form over other hydrates. Studies have shown that slow evaporation or cooling crystallization of a saturated iron(II) sulfate solution at temperatures below 21°C can yield Rozenite. Other experimental approaches include hydrothermal synthesis, where iron salts react with sulfuric acid at elevated temperatures and pressures, and precipitation by adjusting the pH of aqueous solutions containing iron(II) and sulfate ions. smolecule.com
The stability field of Rozenite relative to its more hydrated precursor, Melanterite (FeSO₄·7H₂O), is highly sensitive to relative humidity (RH). Experimental studies using humidity-buffer techniques have precisely determined the phase boundary. At 25°C, the equilibrium RH for the melanterite-rozenite transition is approximately 63%. usgs.gov At 40.7°C, the boundary is at 71% RH. rruff.info These experimental simulations are crucial for understanding the specific environmental conditions that lead to Rozenite precipitation in natural settings.
Table 1: Experimental Conditions for Rozenite Formation
| Method | Precursor/Reactants | Temperature | Relative Humidity (RH) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Aqueous Crystallization | Saturated FeSO₄ solution | < 21°C | Controlled | Slow evaporation or cooling leads to Rozenite formation. | |
| Evaporation Technique | Iron(II) sulfate solution | Ambient | Low | Low humidity conditions promote Rozenite crystallization. | smolecule.com |
| Hydrothermal Synthesis | Iron salts, Sulfuric acid | Elevated | N/A | Rozenite can be formed under elevated pressure. | smolecule.com |
| Humidity Buffer | Melanterite-Rozenite mixture | 25°C | ~63% | Determined the equilibrium RH for the phase transition. | usgs.gov |
| Humidity Buffer | Melanterite-Rozenite mixture | 40.7°C | 71% | Confirmed phase boundary in agreement with other studies. | rruff.info |
Nucleation and Growth Kinetics of Rozenite (FeSO₄)·4H₂O
The kinetics of Rozenite formation, particularly its nucleation and growth rates, are critical for understanding its presence in various environments. While specific quantitative data on Rozenite's nucleation kinetics are limited, the mechanisms can be inferred from experimental observations of its formation pathways.
When forming via the dehydration of Melanterite, the process appears to be rapid once specific humidity and temperature thresholds are crossed. rruff.infounica.it The rate of dehydration of precursor phases like melanterite has been shown to be consistent with a diffusion-controlled process, where the rate is governed by the movement of water molecules out of the crystal structure. rruff.info This implies that the kinetics are heavily influenced by the water vapor pressure gradient between the mineral surface and the surrounding atmosphere.
In aqueous systems, the general principles of nucleation and crystal growth apply. semineral.es The formation of Rozenite from solution is dependent on reaching a state of supersaturation. However, kinetic barriers can sometimes prevent the formation of a thermodynamically stable phase, leading to the precipitation of a metastable phase instead. gfz-potsdam.de In the FeSO₄–H₂O system, Rozenite itself is sometimes considered a metastable phase in aqueous solutions under certain conditions, with its formation and persistence being kinetically favored over other hydrates. researchgate.net The crystallization process in natural settings, such as the margins of acidic streams, often occurs under conditions of low flow or standing water, which provides the kinetically favorable environment for crystal growth. semineral.escsic.es
Influence of Precursor Phases on Rozenite (FeSO₄)·4H₂O Crystallization
The most significant and commonly observed formation pathway for Rozenite is through the dehydration of its heptahydrated precursor, Melanterite (FeSO₄·7H₂O). This transformation is a key part of the dehydration sequence observed in iron(II) sulfate minerals and is highly sensitive to ambient temperature and humidity. usgs.govresearchgate.net
The dehydration sequence generally proceeds as follows: FeSO₄·7H₂O (Melanterite) → FeSO₄·4H₂O (Rozenite) → FeSO₄·H₂O (Szomolnokite) usgs.gov
This process involves the structural release of three water molecules from the Melanterite lattice to form Rozenite. mdpi.com This transition readily occurs in a temperature range of room temperature to 50°C at a relative humidity of about 50%. mdpi.com Other studies specify that the transformation is favored at temperatures between 20°C and 40°C and relative humidity levels around 60-65%. The structural similarity between Melanterite and Rozenite, both of which are built from SO₄ tetrahedra and Fe(O, H₂O)₆ octahedra, facilitates this transition. mdpi.com
The presence of other ions in solid solution within the precursor can significantly influence the crystallization product. For instance, if the precursor melanterite contains a sufficient amount of copper (at least 5 mole %), it will dehydrate to form Siderotil (FeSO₄·5H₂O) instead of Rozenite. rruff.inforesearchgate.net This highlights that the purity of the precursor phase is a critical factor determining the reaction pathway.
Table 2: Dehydration Sequence of Iron(II) Sulfate Hydrates
| Precursor Phase | Product Phase | Water Molecules Lost | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Melanterite (FeSO₄·7H₂O) | Rozenite (FeSO₄·4H₂O) | 3 | 20-50°C, RH ~50-71% | rruff.infomdpi.com |
| Rozenite (FeSO₄·4H₂O) | Szomolnokite (FeSO₄·H₂O) | 3 | >40°C, or very low RH | researchgate.net |
Biogeochemical Factors Affecting Rozenite (FeSO₄)·4H₂O Formation
In many natural environments, particularly those associated with acid mine drainage (AMD), the formation of Rozenite is not a purely abiotic process. The metabolic activities of certain microorganisms can create the geochemical conditions necessary for its precipitation.
Acidophilic (acid-loving) bacteria, most notably Acidithiobacillus ferrooxidans, play a crucial role in the biogeochemical cycling of iron and sulfur. uoa.grnih.gov These chemolithoautotrophic bacteria obtain energy by oxidizing ferrous iron (Fe²⁺) and reduced sulfur compounds, such as those found in pyrite (FeS₂). nih.govresearchgate.net The oxidation of pyrite releases large quantities of Fe²⁺ and sulfate (SO₄²⁻) into the water, creating an acidic, sulfate-rich solution. uoa.gr
Under evaporative or low-humidity conditions, these concentrated solutions can become supersaturated with respect to iron sulfate minerals. uoa.gr The Fe²⁺ and SO₄²⁻ ions can then precipitate as efflorescent salts like Melanterite and its dehydration product, Rozenite. uoa.grpreprints.org The formation of ferrous sulfates like Rozenite is particularly favored in scenarios where bacterial sulfide oxidation occurs but the subsequent biological oxidation of Fe²⁺ to ferric iron (Fe³⁺) is delayed or inhibited. researchgate.net The presence of Rozenite in mining wastes can, in turn, be utilized by these microorganisms in bioleaching processes to extract metals from ores.
Phase Transformations and Hydration/dehydration Processes Involving Rozenite Fe So4 ·4h2o
Interconversion Pathways Between Rozenite (FeSO₄·4H₂O) and Other Iron Sulfate (B86663) Hydrates
Rozenite is a key intermediate in the dehydration sequence of iron (II) sulfate hydrates. The most common pathway involves the transformation from the more hydrated melanterite to the less hydrated szomolnokite.
The established thermal dehydration sequence is as follows: FeSO₄·7H₂O (Melanterite) → FeSO₄·4H₂O (Rozenite) → FeSO₄·H₂O (Szomolnokite) → FeSO₄ (Anhydrous)
This process is initiated by changes in ambient conditions. Melanterite, the heptahydrate form, will lose three water molecules to form rozenite when subjected to controlled heating or conditions of lower relative humidity. nih.gov For instance, the dehydration of melanterite to rozenite commonly occurs at temperatures between 20°C and 40°C. Further heating or exposure to extremely dry conditions will cause rozenite to lose additional water molecules, transforming into szomolnokite. usra.edu This subsequent dehydration to szomolnokite typically occurs at temperatures ranging from 70°C to 98°C, and can proceed at temperatures near 150°C in an inert atmosphere. researchgate.net Conversely, these processes can be reversed, with szomolnokite hydrating to rozenite, and rozenite rehydrating to melanterite under suitable humidity conditions, demonstrating the dynamic nature of these mineral transformations. rruff.info
Mechanisms and Kinetics of Rozenite (FeSO₄·4H₂O) Dehydration
The dehydration of rozenite to szomolnokite is a process driven by thermal energy or a significant water vapor pressure gradient. The rate of this transformation is highly dependent on environmental factors, particularly relative humidity, which is consistent with a diffusion-controlled process. rruff.info
In-situ powder X-ray diffraction (XRD) studies have provided direct insight into the kinetics of these transformations. scientific.net By monitoring a sample at a constant temperature and relative humidity (e.g., 70°C and 65% RH), researchers can observe the gradual decrease in the intensity of rozenite's characteristic diffraction peaks while the peaks corresponding to szomolnokite simultaneously grow. scientific.net This demonstrates a solid-state phase transformation where the crystal lattice of rozenite rearranges to form the monohydrate structure. scientific.net
The transformation does not always proceed directly to a crystalline product. For example, under conditions relevant to the Martian surface, melanterite was observed to dehydrate to rozenite, which then became amorphous before reaching a final hydration state of 2.8 water molecules per formula unit. wpmucdn.com Heating experiments have shown that at 100°C, rozenite can transform into a mixture of szomolnokite and another phase, FeSO₄OH, while at 200°C, the transformation to FeSO₄OH is complete within 26 hours. usra.edu
| Transformation | Conditions | Observation/Method | Source |
|---|---|---|---|
| Melanterite → Rozenite | 20°C - 40°C | Thermal Dehydration | |
| Rozenite → Szomolnokite | 70°C - 98°C | Thermal Dehydration | |
| Rozenite → Szomolnokite | ~150°C (in Nitrogen) | Thermal Analysis | researchgate.netresearchgate.net |
| Melanterite → Rozenite → Szomolnokite | 70°C, 65% RH | In-situ XRD | scientific.net |
| Rozenite → Szomolnokite + FeSO₄OH | 100°C | Heating Experiment with XRD | usra.edu |
Experimental Determination of Phase Stability Boundaries for Rozenite (FeSO₄·4H₂O) Equilibria
The stability of rozenite relative to other iron sulfate hydrates is defined by specific phase boundaries of temperature and relative humidity (RH). These boundaries have been precisely determined through various experimental techniques, most notably the humidity-buffer method and gas-flow cells. researchgate.netwpmucdn.com
The equilibrium between melanterite and rozenite is particularly well-studied. At room temperature (around 25°C), rozenite is the stable phase when the relative humidity is below approximately 65-70%. nih.govarizona.edu Above this humidity threshold, melanterite becomes the stable form. arizona.edu Research using controlled humidity and temperature environments with in-situ X-ray diffraction confirmed the phase boundary between melanterite and rozenite at 40.7°C occurs at 71% RH. rruff.info
The humidity-buffer technique, which uses saturated salt solutions to maintain a constant RH in a closed chamber, has been instrumental in bracketing these equilibria. researchgate.netunica.it By observing the weight change of a melanterite-rozenite mixture at a fixed temperature across different humidity buffers, researchers can pinpoint the exact RH of the phase transition. researchgate.netwpmucdn.com These experiments have yielded reliable thermodynamic data, including the standard Gibbs free energy of reaction for the melanterite-rozenite transformation, calculated as 29.231 ± 0.025 kJ/mol at 298.15 K and 0.1 MPa. researchgate.netgeoscienceworld.org
In aqueous solutions, the stability also shifts with temperature. The tetrahydrate form (rozenite) is stabilized and can crystallize from aqueous solutions when the temperature reaches 56.6°C. unl.eduwikipedia.org
| Equilibrium | Temperature (°C) | Relative Humidity (%RH) | Method | Source |
|---|---|---|---|---|
| Melanterite ↔ Rozenite | 25 | ~63-65 | Humidity Control | nih.gov |
| Melanterite ↔ Rozenite | Room Temperature | < 70-80 | Field Observation/Lab | arizona.edu |
| Melanterite ↔ Rozenite | 40.7 | 71 | In-situ XRD with Humidity Control | rruff.info |
| Melanterite ↔ Rozenite | 48.02 - 48.57 | 84.1 (KCl Buffer) | Humidity-Buffer Method | researchgate.netunl.edu |
| Rozenite Crystallization | 56.6 | From Aqueous Solution | Solubility Studies | unl.eduwikipedia.org |
Reversibility of Hydration and Dehydration Cycles of Rozenite (FeSO₄·4H₂O)
The transformation processes involving rozenite are generally reversible, allowing the compound to act as a buffer for water in its environment. arizona.edu The direction of the reaction—whether it is dehydration or hydration—is dictated by the ambient temperature and relative humidity.
The dehydration of melanterite to rozenite can be reversed by increasing the relative humidity. Similarly, rozenite can be rehydrated from less hydrated forms. For instance, crystalline szomolnokite (FeSO₄·H₂O) rehydrates to form rozenite when the relative humidity is between 0% and 65%, and will further transform to the heptahydrate (melanterite) if the RH exceeds 65%. nih.gov
Experimental work has clearly demonstrated this reversibility. In one study, rozenite was observed to quickly disappear by hydrating to siderotil and subsequently to melanterite when the relative humidity was increased to 76%. rruff.info This capacity for reversible hydration and dehydration cycles is crucial for understanding the persistence and transformation of these minerals in environments with fluctuating conditions, such as mine waste sites or the surface of Mars. unica.it
Environmental Controls on Rozenite (FeSO₄·4H₂O) Stability
The presence and stability of rozenite in any environment are governed primarily by two interconnected factors: temperature and relative humidity. wpmucdn.com
Temperature: Temperature influences both the rate of transformation and the stable hydration state.
Low to Ambient Temperatures: At temperatures below freezing (down to 21 K or -252°C), rozenite remains structurally stable with no phase transitions observed. researchgate.netgeoscienceworld.org Dehydration of melanterite to rozenite can begin at room temperature. researchgate.net
Elevated Temperatures: Increasing temperature drives the dehydration process. The transition from melanterite to rozenite is favored between 20°C and 40°C. Rozenite itself begins to dehydrate to szomolnokite at temperatures above ~70°C.
Relative Humidity (RH): RH is the most critical factor determining the hydration state at a given temperature.
Low to Moderate RH: Rozenite is the stable iron (II) sulfate hydrate (B1144303) at relative humidities below approximately 65-70% at standard temperatures. nih.govarizona.edu It can be synthesized from melanterite by dehydration in an environment with 33% RH at 20°C. usra.edu
High RH: At relative humidities above ~70%, melanterite (FeSO₄·7H₂O) is the more stable phase, and rozenite will absorb water from the atmosphere to convert to it. rruff.infoarizona.edu
Geochemical Cycling and Environmental Significance of Rozenite Fe So4 ·4h2o
Rozenite's (Fe(SO₄)·4H₂O) Role as an Intermediate Phase in Acid Mine Drainage (AMD) Systems
In the context of acid mine drainage (AMD), rozenite functions as a significant intermediate phase that temporarily stores and subsequently releases acidity and dissolved metals. It is classified as a secondary mineral, often forming as a post-mining product from the chemical weathering and oxidation of primary sulfide (B99878) minerals like pyrite (B73398) and marcasite (B74401). mtu.edu The formation of rozenite in these settings is most commonly a result of the dehydration of melanterite (FeSO₄·7H₂O). This transformation is governed by ambient conditions, typically occurring at temperatures below approximately 21-30°C and under conditions of low relative humidity. usra.edumdpi.com
The presence of rozenite and other efflorescent sulfate (B86663) salts is a hallmark of AMD environments, particularly during dry periods or in sheltered areas where evaporation concentrates solutes. unica.itgeoscienceworld.orgunl.edu These salts accumulate on the surfaces of mine waste and tailings. unl.edu While seemingly stable, rozenite is highly soluble and acts as a temporary reservoir for ferrous iron and acidity. uoa.grsemineral.espreprints.org With the onset of precipitation or increased humidity, these salts rapidly dissolve, leading to a sudden and often dramatic release of acidic, metal-rich water into the surrounding environment. geoscienceworld.orgunl.eduusra.edu This "first flush" phenomenon, driven by the dissolution of minerals like rozenite, is a critical factor contributing to the episodic and severe pollution characteristic of many AMD systems. unl.educonicet.gov.ar
The transformation sequence from the more hydrated melanterite to rozenite, and potentially further to the less hydrated szomolnokite (FeSO₄·H₂O), represents a key pathway in the geochemical cycling of iron and sulfate within these disturbed landscapes. usgs.govsemineral.es
| Transformation Pathway in AMD | Conditions | Environmental Significance |
| Pyrite (FeS₂) Oxidation | Exposure to air and water | Initial release of Fe²⁺ and SO₄²⁻, generating acidity. |
| Melanterite (FeSO₄·7H₂O) Precipitation | Evaporation of acidic, sulfate-rich water | Sequesters Fe²⁺ and sulfate in a highly hydrated, soluble form. |
| Melanterite to Rozenite (FeSO₄·4H₂O) Dehydration | Low relative humidity (<60-70%), temperatures <21-30°C usgs.gov | Forms a less hydrated, but still highly soluble, intermediate storage phase for acidity and iron. uoa.grsemineral.es |
| Rozenite Dissolution | Rainfall, snowmelt, or increased humidity | Rapid release of stored Fe²⁺, sulfate, and acidity, causing a "first flush" of contaminants. unl.eduusra.edu |
Contribution of Rozenite (Fe(SO₄)·4H₂O) to Iron and Sulfur Biogeochemical Cycles
Rozenite is an important participant in the biogeochemical cycling of iron and sulfur, primarily by acting as a soluble source of ferrous iron (Fe²⁺) and sulfate (SO₄²⁻). mdpi.comsmolecule.com Its dissolution makes these constituents readily available for microbial metabolism. In the acidic conditions typical of AMD, acidophilic bacteria, most notably Acidithiobacillus ferrooxidans, play a crucial role. These microorganisms facilitate the oxidation of the ferrous iron released from rozenite to ferric iron (Fe³⁺).
The sulfate (SO₄²⁻) released upon rozenite dissolution contributes to the high sulfate concentrations characteristic of mine waters. unl.edu While often transported away in surface waters, this sulfate can also be utilized by sulfate-reducing bacteria in anoxic microenvironments within waste piles or sediments, a process that can lead to the precipitation of secondary sulfide minerals and consume acid. mwen.info Therefore, the formation and dissolution of rozenite directly influence both the oxidative (iron-driven) and reductive (sulfur-driven) pathways within the biogeochemical cycles of these elements in mining environments.
Impact of Rozenite (Fe(SO₄)·4H₂O) Dissolution on Contaminant Mobility in Aqueous Systems
The dissolution of rozenite exerts a profound and immediate impact on water quality, primarily through the release of stored contaminants. geoscienceworld.orgunl.edu The rapid breakdown of rozenite crystals during rain events results in the aforementioned "first flush" of pollutants, characterized by a sharp decrease in pH and a spike in the concentrations of dissolved iron and sulfate. usra.eduuminho.pt
Crucially, the rozenite crystal lattice can accommodate various other divalent cations through isomorphic substitution, a process known as solid solution. unl.edu Research has shown that rozenite and its precursor, melanterite, can incorporate significant amounts of heavy metals such as copper (Cu), zinc (Zn), cobalt (Co), and cadmium (Cd). unl.edu Consequently, when rozenite dissolves, it not only releases iron and sulfate but also liberates these sequestered, and often toxic, trace metals, thereby increasing their concentration and mobility in the aqueous phase. unica.itgeoscienceworld.orgunl.edu
Studies have documented the catastrophic short-term effects on metal loading in streams following the dissolution of these efflorescent salts. usra.edu The mobility of metalloids, such as arsenic, is also linked to the behavior of iron sulfates in mining environments. conicet.gov.arusgs.gov The dissolution of these salts can release adsorbed or co-precipitated arsenic. Furthermore, the dissolution of ferric sulfates, which can form from the oxidation of rozenite, fuels a positive feedback mechanism that promotes further pyrite oxidation, perpetuating the cycle of acid and contaminant release. unica.it
| Contaminant | Role of Rozenite | Environmental Impact |
| Acidity (H⁺) | Stores acidity generated from sulfide oxidation. uoa.grsemineral.es | Rapid dissolution causes sharp drops in pH, harming aquatic ecosystems. unl.eduuminho.pt |
| Iron (Fe²⁺) | Primary cationic component of the mineral. | Release contributes to high iron loads and fuels microbial oxidation, which generates more acid. uoa.gr |
| Sulfate (SO₄²⁻) | Primary anionic component of the mineral. | Increases sulfate concentrations in surface and groundwater. unl.edu |
| Heavy Metals (e.g., Zn, Cu, Co, Cd) | Sequesters metals via solid solution in its crystal structure. unl.edu | Dissolution leads to the release of toxic heavy metals, increasing their mobility and bioavailability. geoscienceworld.orgunl.educonicet.gov.ar |
| Arsenic (As) | Can be associated with iron sulfate efflorescences. conicet.gov.arusgs.gov | Dissolution can release adsorbed or co-precipitated arsenic into the water system. conicet.gov.ar |
Significance in Sulfide Mineral Weathering and Soil Development Processes
Rozenite is a characteristic product of the atmospheric weathering of iron sulfide minerals. mtu.edusmolecule.com Its presence is a direct indicator of the oxidative breakdown of primary minerals like pyrite and pyrrhotite, which are common in many rock types, including coal deposits and metallic ore veins. smolecule.comresearchgate.netmn.gov The initial oxidation of these sulfides releases Fe²⁺ and sulfate into solution. uoa.gr Under the right evaporative conditions—specifically low humidity—these solutes can precipitate as rozenite.
Applications in Geochemical Transport and Reaction Modeling for Environmental Systems
Thermodynamic and kinetic data for rozenite are indispensable for the development and application of geochemical models used to simulate environmental systems affected by AMD. usgs.govresearchgate.net These models are critical tools for predicting the long-term environmental behavior of mine waste and for designing effective remediation strategies. mwen.info
Reactive transport models (RTMs) simulate the complex interplay between the physical transport of water and solutes and the chemical reactions that occur, such as mineral dissolution and precipitation. mwen.info The inclusion of rozenite in these models is essential for accurately capturing the transient storage and sudden release of contaminants. researchgate.net For instance, models can use the known stability fields of melanterite and rozenite as a function of temperature and relative humidity to predict when and where these minerals will form or dissolve. unl.eduusgs.govresearchgate.net
By incorporating the solubility and dissolution kinetics of rozenite, these models can forecast the magnitude and duration of acid and metal loads into receiving waters. unl.edumwen.info The accuracy of these predictions is highly dependent on the quality of the thermodynamic data for rozenite and related efflorescent sulfate minerals. usgs.govresearchgate.net Therefore, ongoing research to refine these data helps to improve the reliability of environmental models used for risk assessment and the management of mining-impacted landscapes.
Advanced Analytical Methodologies for Rozenite Fe So4 ·4h2o Research
Methodologies for Quantitative Phase Analysis of Rozenite (FeSO₄)·4H₂O) in Complex Mineral Assemblages
Quantitative phase analysis (QPA) is crucial for determining the abundance of rozenite in mixtures with other minerals, which is essential for understanding its role in geological and environmental systems.
X-ray Powder Diffraction (XRPD) with Rietveld Refinement is a primary technique for QPA. This method involves fitting a calculated diffraction pattern to the observed data, allowing for the quantification of each crystalline phase in a mixture. mdpi.comscispace.com For instance, a study on the thermal decomposition of melanterite (FeSO₄·7H₂O) utilized Rietveld refinement to quantify the evolving proportions of melanterite and its dehydration product, rozenite. mdpi.com The starting material was found to contain 78% melanterite and 22% rozenite. mdpi.com The Rietveld method offers several advantages over traditional methods, as it utilizes the entire diffraction pattern, which helps to mitigate issues like preferred orientation. scispace.com
Internal Standard Method in XRD is another approach for quantification. This method involves adding a known amount of a standard material to the sample. By comparing the diffraction peak intensities of the analyte and the standard, the quantity of the analyte can be determined. This technique has been successfully used for quantifying iron sulfides like pyrite (B73398) in complex samples. mdpi.comresearchgate.net
The accuracy of these methods can be affected by factors such as microabsorption, especially when using certain X-ray sources. For example, analysis of hematite (B75146) mixtures with CuKα radiation showed significant errors due to microabsorption, which were reduced when using FeKα radiation. scispace.com
Interactive Table: Comparison of Quantitative Phase Analysis Methods for Rozenite
| Methodology | Principle | Advantages | Limitations |
| XRPD with Rietveld Refinement | Whole-pattern fitting of a calculated diffraction profile to observed data. scispace.comhilarispublisher.com | Utilizes the entire diffraction pattern, can correct for preferred orientation, does not require representative standards for every phase. scispace.com | Can be affected by microabsorption, requires accurate crystal structure data for all phases present. scispace.com |
| Internal Standard Method (XRD) | Addition of a known amount of a standard substance to the sample and comparison of diffraction peak intensities. mdpi.comresearchgate.net | Relatively simple and can be accurate. | Requires a suitable standard, can be affected by peak overlap and matrix effects. |
| Chemical Dissolution Methods | Selective dissolution of specific minerals to quantify their content. mdpi.comresearchgate.net | Can provide direct chemical quantification. | Can be destructive, may not be perfectly selective for the target mineral. |
Techniques for Spatially Resolved Micro-Analytical Studies of Rozenite (FeSO₄)·4H₂O)
Spatially resolved micro-analytical techniques are vital for examining the chemical composition and textural relationships of rozenite at a microscopic scale, providing insights into its formation and alteration processes within complex mineral assemblages.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is a powerful tool for visualizing the morphology of rozenite crystals and determining their elemental composition. SEM images can reveal detailed structures, such as the spheroidal morphology of rozenite and its association with other minerals like rhomboclase, szomolnokite, and gypsum. researchgate.net EDS analysis provides semi-quantitative elemental data, confirming the presence of iron and sulfur in rozenite. mdpi.com
Electron Probe Microanalysis (EPMA) offers more precise quantitative chemical analysis than SEM-EDS. It can be used to determine the exact stoichiometry of rozenite and to detect minor and trace element substitutions within its crystal lattice. This level of detail is crucial for understanding the geochemical conditions of rozenite formation. researchgate.net
Raman Microspectroscopy is a non-destructive technique that provides information about the molecular vibrations within a mineral, allowing for its identification and characterization at a micro-scale. It can distinguish rozenite from other iron sulfates and associated minerals based on their unique Raman spectra. researchgate.netgeoscienceworld.org For example, the symmetric stretching mode (ν1) of the sulfate (B86663) group in rozenite is observed as a strong peak around 993 cm⁻¹. researchgate.netusra.edu
Approaches for In Situ Observation of Rozenite (FeSO₄)·4H₂O) Formation and Transformation
In situ studies allow for the direct observation of mineral reactions as they occur, providing dynamic information about the formation and transformation of rozenite under specific environmental conditions.
In Situ High-Temperature X-ray Powder Diffraction (HT-XRPD) is a key technique for studying the thermal behavior of rozenite and its precursor, melanterite. By collecting diffraction patterns as the temperature is increased, researchers can observe phase transitions in real-time. For example, HT-XRPD studies have shown that melanterite transforms into rozenite in a narrow temperature range between room temperature and 50°C at approximately 50% relative humidity. mdpi.com
Time-Resolved Remote Raman Spectroscopy has been used to monitor the dehydration of melanterite to rozenite under conditions relevant to the surface of Venus (approximately 95 atm CO₂ and 423 K). nih.gov This demonstrates the potential of remote sensing techniques for in situ mineralogical analysis on other planets.
Environmental Scanning Electron Microscopy (ESEM) allows for the observation of mineral-water interactions at elevated humidity and temperature. This can be used to visualize the dissolution and precipitation processes related to rozenite formation and transformation.
The combination of these in situ techniques provides a powerful approach to understanding the stability fields and reaction kinetics of rozenite in various environments.
Spectroscopic Discrimination and Identification of Rozenite (FeSO₄)·4H₂O) in Environmental Samples
Spectroscopic techniques are essential for the non-destructive identification of rozenite in environmental and planetary samples, where it often coexists with other minerals.
Raman Spectroscopy is a highly effective method for distinguishing rozenite from other iron sulfates. mdpi.com The Raman spectrum of rozenite is characterized by a strong, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the sulfate (SO₄²⁻) group, typically observed at 993 cm⁻¹. researchgate.netusra.edu This peak position and its narrowness, due to the lower number of water molecules compared to other hydrated sulfates like melanterite, serve as a key diagnostic feature. usra.edu Studies have demonstrated that under laser excitation, some samples may initially show a spectrum characteristic of one mineral that then changes to another, highlighting the potential for laser-induced transformations during analysis. researchgate.net
Infrared (IR) Spectroscopy , including Fourier Transform Infrared (FTIR) spectroscopy, provides complementary information to Raman spectroscopy. The IR spectrum of rozenite shows characteristic absorption bands related to the vibrations of sulfate ions, water molecules, and hydroxyl groups. usgs.govusgs.govresearchgate.net For example, broad absorption bands around 1450 nm and 1940 nm in the near-infrared (NIR) are attributed to the bending vibrations of water molecules. usra.edu The combination of different vibration modes of SO₄²⁻, H₂O, and OH⁻ results in distinct absorption features that can help differentiate rozenite from minerals like copiapite. usra.edu
Mössbauer Spectroscopy is particularly useful for characterizing the oxidation state and coordination environment of iron in minerals. In rozenite, iron is in the ferrous (Fe²⁺) state. Mössbauer spectra of rozenite typically show a single ferrous doublet with an isomer shift of approximately 1.25-1.27 mm/s and a quadrupole splitting of about 3.19-3.33 mm/s. psu.eduusra.edu These parameters can help distinguish rozenite from other iron-bearing sulfates. psu.edu
Visible and Near-Infrared (VNIR) Reflectance Spectroscopy is a key technique for remote sensing and planetary science. The VNIR spectrum of rozenite exhibits absorption features due to electronic transitions in the Fe²⁺ ion and vibrational overtones and combinations of H₂O. mdpi.com The presence and shape of absorption bands in the 1.4 to 2.5 μm range are particularly diagnostic for hydrated minerals like rozenite. usra.edumdpi.com
Interactive Table: Spectroscopic Signatures of Rozenite
| Spectroscopic Technique | Key Diagnostic Feature(s) for Rozenite | Wavenumber/Wavelength Range | Reference |
| Raman Spectroscopy | Strong, sharp symmetric stretching (ν₁) of SO₄²⁻ at ~993 cm⁻¹. researchgate.netusra.edu | 100 - 4000 cm⁻¹ | mdpi.com |
| Infrared (IR) Spectroscopy | Broad H₂O bending vibration bands around 1450 nm and 1940 nm. usra.edu | 750 - 4000 cm⁻¹ | usgs.govusgs.govresearchgate.net |
| Mössbauer Spectroscopy | Single ferrous (Fe²⁺) doublet with isomer shift ~1.27 mm/s and quadrupole splitting ~3.33 mm/s. usra.edu | N/A | usra.edu |
| VNIR Spectroscopy | Absorption bands in the 1.4-2.0 µm and 2.1-2.5 µm ranges due to H₂O and OH⁻ vibrations. mdpi.com | 350 - 2500 nm | mdpi.com |
Isotopic Tracers in Elucidating Rozenite (FeSO₄)·4H₂O) Genesis and Alteration Pathways
Isotopic analysis of elements like sulfur and iron in rozenite can provide powerful constraints on its origin and the processes it has undergone.
Sulfur Isotopes (δ³⁴S) : The isotopic composition of sulfur in rozenite can reveal the source of the sulfate. For instance, a wide range of highly negative δ³⁴S values in rozenite from coalfields suggests that the sulfur originated from bacterial sulfate reduction (BSR). researchgate.net The isotopic fractionation between dissolved sulfate and precipitated sulfate minerals like rozenite can provide detailed information about the environmental conditions and the pathways of sulfide (B99878) oxidation. semineral.esresearchgate.net
Iron Isotopes (δ⁵⁶Fe) : Iron isotope geochemistry is a developing field for tracing the pathways of iron in geological and biological systems. monash.eduusgs.gov The fractionation of iron isotopes during processes like microbial Fe(II) oxidation and Fe(III) precipitation can be significant. usgs.gov While specific studies focusing solely on the iron isotopic composition of rozenite are limited, the principles applied to other iron minerals like jarosite are relevant. monash.edu Analyzing the δ⁵⁶Fe values in rozenite could help to distinguish between biotic and abiotic formation pathways and to understand the redox conditions during its genesis. scispace.com
The combined use of sulfur and iron isotopes offers a robust tool for reconstructing the paleoenvironmental conditions and the biogeochemical cycles associated with rozenite formation and alteration.
Integrated Research Perspectives and Future Directions in Rozenite Fe So4 ·4h2o Studies
Development of Comprehensive Thermodynamic and Kinetic Databases for Rozenite (FeSO₄)·4H₂O)
A critical need in advancing our understanding of rozenite is the development of robust thermodynamic and kinetic databases. While thermodynamic models for the FeSO₄–H₂SO₄–H₂O system exist, they often focus on a limited range of temperatures and pressures. researchgate.netresearchgate.net Future research must expand these databases to cover the full spectrum of conditions under which rozenite forms, transforms, and dissolves. This includes low-temperature environments relevant to planetary surfaces and higher temperatures associated with industrial processes. abo.fi
Kinetic data, in particular, is sparse. Understanding the rates of rozenite precipitation, dissolution, and dehydration to szomolnokite (FeSO₄·H₂O) is crucial for accurately modeling its behavior in dynamic systems. usra.edu Experimental studies focusing on these reaction kinetics under varying conditions of temperature, humidity, and solution chemistry are essential. researchgate.netmdpi.com
Table 1: Key Parameters for Future Rozenite Databases
| Parameter Category | Specific Data Needed | Relevance |
|---|---|---|
| Thermodynamic Data | Enthalpy of formation, Gibbs free energy of formation, heat capacity as a function of temperature and pressure. | Essential for predicting the stability of rozenite relative to other iron sulfate (B86663) hydrates and associated minerals. |
| Kinetic Data | Dissolution and precipitation rates as a function of pH, temperature, and solution composition. Dehydration and hydration rates under varying relative humidity. | Crucial for modeling the behavior of rozenite in environments with fluctuating conditions, such as acid mine drainage sites and planetary surfaces. |
| Aqueous Species Data | Pitzer parameters for Fe(II) and sulfate ions over a wider range of temperatures and concentrations. | Improves the accuracy of thermodynamic models for concentrated solutions where rozenite may precipitate. researchgate.net |
Interdisciplinary Approaches for Understanding Rozenite's (FeSO₄·4H₂O) Interactions with Microbial Communities
The formation and dissolution of rozenite are often intimately linked with microbial activity, particularly in environments rich in iron and sulfur. anl.gov Future research must move beyond purely geochemical studies to embrace interdisciplinary approaches that integrate microbiology, geochemistry, and mineralogy. Understanding the role of iron- and sulfate-reducing bacteria in mediating the biogeochemical cycling of iron and sulfur is fundamental to predicting rozenite's behavior in natural systems. frontiersin.orgnih.govresearchgate.net
Key research questions include:
How do specific microbial communities influence the precipitation and dissolution rates of rozenite?
What are the metabolic pathways that lead to the formation of rozenite as a byproduct of microbial activity?
Can rozenite serve as an energy source for certain types of microorganisms?
These questions can be addressed through a combination of field studies at analog sites (e.g., acid mine drainage locations) and controlled laboratory experiments using model microbial communities. frontiersin.orgnih.gov
Refined Predictive Models for Rozenite (FeSO₄·4H₂O) Behavior in Evolving Geochemical Systems
Predicting the long-term fate of rozenite in complex, evolving geochemical systems requires the development of more sophisticated numerical models. researchgate.netresearchgate.net Current models often simplify the intricate interplay of physical, chemical, and biological processes. Future modeling efforts should aim to integrate the comprehensive thermodynamic and kinetic data described in section 7.1 with the microbial interaction pathways discussed in section 7.2.
The development of coupled Thermal-Hydrological-Mechanical-Chemical (THMC) models will be particularly important for predicting rozenite's behavior in environments such as deep geological repositories for nuclear waste, where temperature and hydration conditions will change over long timescales. mdpi.com Furthermore, the application of machine learning algorithms to large geochemical datasets could help identify complex patterns and correlations that are not apparent from traditional modeling approaches, leading to more accurate predictions of rozenite formation and stability. mdpi.com
Implications of Rozenite (FeSO₄·4H₂O) Research for Planetary Geochemistry and Astrobiology
Hydrated sulfate minerals, including rozenite, have been identified on the surface of Mars and are considered key indicators of the planet's past aqueous environments. miragenews.comastrobiology.com Continued research into the formation, stability, and spectral properties of rozenite under Martian conditions is crucial for interpreting data from current and future missions. researchgate.netminsocam.orgscienceopen.com
Laboratory experiments simulating the temperature, pressure, and atmospheric composition of Mars can provide valuable insights into the transformation of rozenite to other iron sulfate phases, such as szomolnokite and ferric hydroxysulfate. usra.edunih.gov These studies can help scientists reconstruct the geological and climatic history of Mars, including the duration and extent of liquid water on its surface. geochemicalperspectivesletters.org
From an astrobiological perspective, the presence of hydrated minerals like rozenite raises questions about the potential for past or present life. The association of iron sulfate minerals with microbial life on Earth suggests that these minerals could be promising targets in the search for biosignatures on Mars. eurekalert.orgdiscovermagazine.com
Table 2: Rozenite Transformation under Simulated Martian Conditions
| Starting Mineral | Temperature (°C) | Duration | Resulting Phases | Reference |
|---|---|---|---|---|
| Rozenite (FeSO₄·4H₂O) | 100 | - | Mixture of szomolnokite and FeSO₄OH | usra.edu |
Unresolved Questions and Emerging Research Opportunities in Rozenite (FeSO₄·4H₂O) Science
Despite significant progress, many questions regarding rozenite remain unanswered, opening up new avenues for research. Some of the key unresolved questions and emerging opportunities include:
Nanoscale Properties and Reactivity: How do the surface properties and crystal defects of rozenite at the nanoscale influence its dissolution and reactivity? High-resolution imaging and spectroscopic techniques could provide new insights.
Trace Element Incorporation: To what extent can rozenite incorporate other divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) into its crystal structure, and how does this affect its stability and spectral properties? This is particularly relevant for understanding the geochemistry of acid mine drainage.
Rozenite in Deep Subsurface Environments: What is the role of rozenite in deep terrestrial and marine sediments, and how does it interact with microbial communities in these environments?
Extraterrestrial Occurrences Beyond Mars: Could rozenite or similar hydrated iron sulfates exist on other planetary bodies, such as the icy moons of Jupiter and Saturn? Exploring this possibility could have significant implications for our understanding of geochemistry in the outer solar system.
Addressing these questions will require a collaborative and interdisciplinary approach, leveraging advancements in analytical techniques, computational modeling, and our growing understanding of microbe-mineral interactions.
Q & A
Q. How can researchers distinguish Rozenite from structurally similar sulfate minerals (e.g., Starkeyite, Gunningite) using X-ray diffraction (XRD)?
- Methodological Answer : Rozenite (FeSO₄·4H₂O) and isostructural sulfates like Starkeyite (MgSO₄·4H₂O) exhibit nearly identical XRD patterns due to their monoclinic symmetry. To differentiate them:
- Compare calculated d-spacings for key reflections (e.g., Rozenite PDF#19-632 vs. Starkeyite PDF#24-720) .
- Use elemental analysis (e.g., SEM/EDS) to confirm Fe dominance in Rozenite versus Mg or Zn in analogs .
- Analyze low-angle peaks (<10° 2θ), where subtle lattice parameter differences (e.g., a = 5.93 Å for Rozenite vs. 5.87 Å for Starkeyite) become apparent .
Q. What are the standard laboratory methods for synthesizing phase-pure Rozenite?
- Methodological Answer : Rozenite can be synthesized via:
- Dehydration of Melanterite (FeSO₄·7H₂O) : Heat Melanterite at 30–40°C under controlled relative humidity (RH <70%) to remove 3 H₂O molecules .
- Direct crystallization : Dissolve FeSO₄ in deionized water, adjust to pH 2–3 with H₂SO₄, and evaporate at 25°C and RH <70% to precipitate Rozenite .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–40°C |
| Relative Humidity | <70% |
| Fe²⁺ Concentration | 0.5–1.0 M |
Advanced Research Questions
Q. How can contradictory data on Rozenite’s phase stability under varying humidity conditions be resolved?
- Methodological Answer : Discrepancies in stability thresholds (e.g., RH = 70–80% at 25°C) arise from impurities or kinetic effects. To resolve these:
- Use dynamic vapor sorption (DVS) to measure mass changes during hydration/dehydration cycles, ensuring gas-tight sample environments .
- Validate with Raman spectroscopy to detect intermediate phases (e.g., hexahydrate) during transitions .
- Cross-reference with geological samples (e.g., Martian analogs) where Rozenite coexists with Melanterite, indicating metastability in microenvironments .
Q. What methodologies are employed to analyze Rozenite’s role in Martian polyhydrated sulfate deposits?
- Methodological Answer : Martian Rozenite is inferred via:
- Low-temperature XRD (<0°C) to simulate Martian conditions and identify stable hydration states .
- In-situ spectroscopic tools (e.g., Mars Rover CheMin): Compare detected sulfate d-spacings with terrestrial Rozenite data, adjusting for Martian atmospheric pressure (0.6 kPa) .
- Geochemical modeling : Simulate Fe²⁺ oxidation pathways under Mars-like pH (3–4) and Eh conditions to predict Rozenite formation vs. jarosite .
Q. How should researchers address challenges in reproducing Rozenite’s crystallographic data from historical studies?
- Methodological Answer : Historical inconsistencies (e.g., unit cell parameters) may stem from:
- Oxidation of Fe²⁺ : Synthesize Rozenite under inert gas (N₂/Ar) and add reducing agents (e.g., ascorbic acid) to prevent Fe³⁺ contamination .
- Ambient humidity control : Use gloveboxes with RH sensors (±2% accuracy) during XRD sample preparation .
- Data validation : Cross-check with the Crystallography Open Database (COD) entry for Rozenite (ID 9012775) and report measurement uncertainties .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting contradictory thermogravimetric (TGA) data on Rozenite’s hydration states?
- Methodological Answer : Conflicting TGA mass-loss curves (e.g., 4 vs. 4.5 H₂O molecules) require:
- Error propagation analysis : Calculate uncertainties in heating rate (±0.1°C/min) and sample mass (±0.01 mg) .
- Multivariate regression : Fit TGA data to kinetic models (e.g., Avrami-Erofeev) to deconvolute overlapping dehydration steps .
- Peer validation : Share raw TGA data (via appendices) and replicate experiments across labs using standardized protocols .博士论文辅导|做好质性研究的4个建议05讲03:19

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

